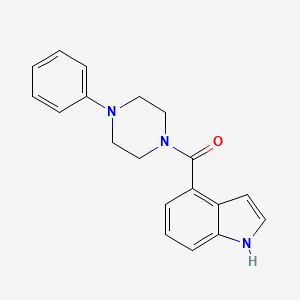

(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone

Description

(1H-Indol-4-yl)(4-phenylpiperazin-1-yl)methanone is a hybrid compound featuring an indole moiety linked to a 4-phenylpiperazine group via a ketone bridge. Its synthesis involves the reduction of a precursor compound under acidic conditions using sodium cyanoborohydride . Its analogs, however, demonstrate diverse pharmacological profiles, including serotonin receptor modulation, antiproliferative, and antiparasitic activities .

Properties

IUPAC Name |

1H-indol-4-yl-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19(17-7-4-8-18-16(17)9-10-20-18)22-13-11-21(12-14-22)15-5-2-1-3-6-15/h1-10,20H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTLUZUDDIITQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4C=CNC4=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of an indole derivative with a phenylpiperazine derivative. One common method is the condensation reaction between 1H-indole-4-carboxylic acid and 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, including temperature control, solvent recycling, and efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of indole-4-carboxylic acid derivatives.

Reduction: Formation of (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanol.

Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone is an organic compound with an indole and a piperazine moiety that has gained interest in medicinal chemistry for potential therapeutic uses. Indole derivatives are known for diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The piperazine ring enhances the compound's interaction with biological targets, making it a subject of interest in drug design and development.

Potential Applications in Medicinal Chemistry

(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone, also known as CAS number 1790478-54-4, has potential applications in medicinal chemistry, particularly in drug development aimed at treating neurological disorders and cancers. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess potential anticancer properties. Further studies are needed to elucidate the precise mechanisms involved. Its structural similarity to known pharmacophores suggests it could serve as a lead compound for developing new therapeutic agents targeting serotonin receptors or other relevant biological pathways. Ongoing research into its biological activities could unveil further applications in treating diseases associated with cell proliferation and signaling dysregulation.

Anti-leishmanial Activity

(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)(4-phenylpiperazin-1-yl)methanone derivatives have displayed potent inhibition of both L. infantum and L. donovani . Compounds 7i and 7k exhibited selective potent inhibition of L. donovani, while compounds 7e and 7k showed the most potent anti-leishmanial activity against L. infantum and L. donovani, respectively . The anti-leishmanial activity of these compounds is comparable with standard drugs like miltefosine and pentamidine .

Anticancer Activity

Mechanism of Action

The mechanism of action of (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy in ) enhance solubility but may reduce membrane permeability.

- Indole vs. phenyl : Indole-containing analogs (e.g., ) often exhibit enhanced interactions with biological targets due to hydrogen bonding via the NH group.

Indole Substitution Patterns

| Compound Name | Indole Substitution | Position | Additional Modifications | Evidence ID |

|---|---|---|---|---|

| (1H-Indol-4-yl)(4-phenylpiperazin-1-yl)methanone | None | 4 | – | |

| (5-Chloro-3-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone | Cl, CH₃ | 2 | Halogen and methyl groups | |

| (4-Benzylpiperazin-1-yl)(1H-indol-3-yl)methanone | None | 3 | Benzyl-piperazine substitution | |

| 1-(3-Fluorobenzoyl)piperidin-4-ylmethanone | – | – | Fluorobenzoyl-piperidine hybrid |

Key Observations :

- Position 4 vs. 2/3 : Indole-4-yl derivatives (e.g., ) may exhibit distinct steric and electronic profiles compared to 2-yl or 3-yl analogs.

Physicochemical Properties

Solubility and Polarity

- (4-Hydroxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone (1e) demonstrates improved aqueous solubility due to polar hydroxy and methoxy groups (melting point: 168–170°C) .

- (4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanone (1f) has an HPLC retention time of 2.618 min, indicating moderate polarity .

- Chlorine-substituted indole analogs (e.g., ) show higher logP values, suggesting increased lipophilicity.

Thermal Stability

- While direct data for the title compound are lacking, structurally similar gem-diol and ketone compounds decompose at 247–288°C, stabilized by hydrogen bonding .

Enzyme Inhibition

- 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone (5c) inhibits acetylcholinesterase (AChE) with IC₅₀ = 21.85 μM .

- Indole-2-yl derivatives (e.g., ) act as dual EGFR/CDK2 inhibitors, showing antiproliferative activity (e.g., compound 6a: IC₅₀ < 10 μM in cancer cell lines).

Antiparasitic Activity

- Tetrahydro-β-carboline-piperazine hybrids (e.g., compound 115) exhibit potent activity against Leishmania spp. (EC₅₀ = 2.8–4.0 μM), comparable to miltefosine .

Receptor Modulation

- Piperazine-indole hybrids (e.g., ) are hypothesized to target 5-HT1A receptors due to structural similarity to known biased agonists.

Structure-Activity Relationships (SAR)

- Indole Position : 4-yl substitution (as in the title compound) may favor interactions with flat binding pockets (e.g., serotonin receptors), while 2-yl/3-yl analogs target kinase domains .

- Electron-Withdrawing Groups : Chlorine or fluorine substituents enhance target affinity and metabolic stability .

- Polar Groups : Hydroxy or methoxy groups improve solubility but may reduce CNS penetration .

Biological Activity

The compound (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone , identified by its CAS number 1790478-54-4, is a synthetic organic molecule that features both indole and piperazine moieties, which are known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

- Molecular Formula : C19H19N3O

- Molecular Weight : 305.381 g/mol

The compound consists of:

- An indole ring, which is a bicyclic structure contributing to various pharmacological properties.

- A piperazine ring that enhances interactions with biological targets.

Synthesis

The synthesis typically involves multiple steps, including the formation of the indole and piperazine components followed by coupling through a methanone linkage.

Anticancer Properties

Research indicates that compounds similar to (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell growth in HeLa cells and other cancer types, suggesting potential anticancer properties .

Table 1: Anticancer Activity of Related Compounds

Anti-Leishmanial Activity

Recent studies have evaluated derivatives of the compound for their anti-leishmanial effects against Leishmania infantum and Leishmania donovani. Notably, certain analogues demonstrated potent inhibition comparable to standard treatments like miltefosine .

Table 2: Anti-Leishmanial Activity

Neuropharmacological Effects

The indole moiety is known to influence serotonin receptor activity. This suggests potential applications in treating neurological disorders, where modulation of serotonin pathways is crucial. The piperazine component may enhance binding affinity to these receptors, indicating a possible role in drug development for psychiatric conditions .

The biological activity of (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone is primarily linked to its interaction with various biological targets:

- Serotonin Receptors : The indole structure influences receptor activity, potentially modulating neurotransmission.

- Cell Signaling Pathways : The compound may affect pathways involved in cell proliferation and apoptosis, which are critical in cancer therapy.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

- A study designed a series of derivatives targeting anti-leishmanial activity, revealing structure-activity relationships that guide future drug design efforts .

- Another investigation assessed the cytotoxicity of various derivatives against multiple cancer cell lines, establishing a foundation for further development based on observed efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.